Phosphoribosylamine

Description

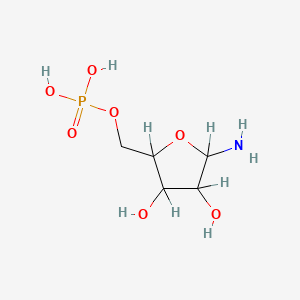

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-3,4-dihydroxyoxolan-2-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO7P/c6-5-4(8)3(7)2(13-5)1-12-14(9,10)11/h2-5,7-8H,1,6H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCBPEVYGOQGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO7P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure and Properties of Phosphoribosylamine

An In-depth Technical Guide to Phosphoribosylamine: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phosphoribosylamine (PRA), a critical yet highly labile intermediate in the de novo purine biosynthesis pathway. Its inherent instability presents unique challenges for its study, necessitating specialized experimental approaches. This document details its chemical structure, physicochemical properties, and its pivotal role in metabolism, and provides in-depth experimental protocols for its characterization and analysis.

Phosphoribosylamine is the product of the first committed step in purine biosynthesis and serves as a precursor for the formation of all purine nucleotides.[1]

Structure: Phosphoribosylamine is a ribose monophosphate with an amino group at the anomeric carbon.[2] In solution, it exists as an equilibrium mixture of α and β anomers.[1]

-

Chemical Formula: C₅H₁₂NO₇P[2]

-

IUPAC Name: [(2R,3S,4R,5R)-5-amino-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Chemical Properties: A defining characteristic of phosphoribosylamine is its chemical instability, particularly in aqueous solutions under physiological conditions. This instability is a crucial factor in the experimental design for its study.

-

Reactivity: PRA is a chemically reactive intermediate.[1]

-

Anomeric Interconversion: The α and β anomers of PRA undergo rapid interconversion.[1]

-

Hydrolysis: It hydrolyzes to ribose 5-phosphate and ammonia.[3]

Role in De Novo Purine Biosynthesis

Phosphoribosylamine is a central molecule in the de novo synthesis of purine nucleotides, a pathway essential for the production of DNA and RNA building blocks.

The formation of phosphoribosylamine is the first committed and rate-limiting step in this pathway. It is synthesized from 5-phosphoribosyl-α-1-pyrophosphate (PRPP) and glutamine in a reaction catalyzed by the enzyme glutamine phosphoribosylpyrophosphate amidotransferase (GPAT) .[2]

Subsequently, phosphoribosylamine is a substrate for the enzyme phosphoribosylamine-glycine ligase (GARS) , which catalyzes the ATP-dependent condensation of PRA with glycine to form glycinamide ribonucleotide (GAR).[2] This is the second step of the purine biosynthesis pathway.[4]

Due to the high instability of PRA, it has been proposed that it is directly channeled from the active site of GPAT to the active site of GARS to ensure efficient transfer and prevent its hydrolysis.[3] However, evidence for a stable protein-protein interaction is lacking, suggesting a transient channeling mechanism.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for phosphoribosylamine and the enzymes involved in its metabolism.

| Parameter | Value | Conditions | Reference(s) |

| Phosphoribosylamine (PRA) | |||

| Molar Mass | 229.125 g/mol | Standard | [2] |

| Half-life (t₁⸝₂) | 38 s | 37 °C, pH 7.5 | [1] |

| Half-life (t₁⸝₂) | 5 s | Physiological conditions | [3] |

| Equilibrium Constant (Kₑq) for formation from Ribose 5-phosphate and NH₃ | 2.5 M⁻¹ | pH-independent | [1] |

| Glutamine PRPP Amidotransferase (GPAT) - E. coli | |||

| Kₘ for Glutamine | Lowered 100-fold upon PRPP binding | ||

| Phosphoribosylamine-Glycine Ligase (GARS) - E. coli | |||

| Catalytic Mechanism | Ordered, sequential (PRA, then ATP, then Glycine) | [5] |

Experimental Protocols

The instability of phosphoribosylamine necessitates indirect methods for its study, primarily through coupled enzyme assays and advanced spectroscopic techniques.

Synthesis and Characterization of Phosphoribosylamine via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the direct observation and characterization of phosphoribosylamine in solution.

Methodology:

-

Sample Preparation: Incubate [1-¹³C]-5-phosphoribosyl pyrophosphate ([1-¹³C]PRPP) and glutamine with GPAT. Alternatively, for a simpler system, incubate [1-¹³C]ribose 5-phosphate with NH₃.[1]

-

NMR Analysis: Acquire ¹³C NMR, ¹⁵N NMR, and ¹H-¹³C chemical shift correlation spectra to identify the resonances corresponding to the α and β anomers of phosphoribosylamine.[1]

-

Anomer Interconversion Rates: Utilize saturation and inversion-transfer NMR methods to determine the rate of interconversion between the α and β anomers as a function of pH.[1]

Determination of PRA Formation and Decomposition Rates using a GAR Synthetase Trapping System

This coupled enzyme assay is a robust method to quantify the rate of phosphoribosylamine formation and its decomposition by "trapping" the unstable intermediate as the stable product, glycinamide ribonucleotide (GAR).[1]

Materials:

-

Ribose 5-phosphate (R5P)

-

Ammonia (NH₃) or GPAT with glutamine and PRPP as the PRA source

-

Purified GAR synthetase (GARS/PurD)

-

[¹⁴C]glycine

-

ATP

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 8.0)

-

Quenching solution (e.g., strong acid)

-

Thin-layer chromatography (TLC) system

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the buffer, magnesium acetate, ATP, [¹⁴C]glycine, and a defined amount of GARS.[6]

-

Initiation: Start the reaction by adding the source of phosphoribosylamine (e.g., R5P and NH₃).[6]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) for various time points.

-

Quenching: Stop the reaction at each time point by adding a quenching solution.

-

Analysis: Separate the radiolabeled GAR from the unreacted [¹⁴C]glycine using TLC.[6]

-

Quantification: Quantify the amount of [¹⁴C]GAR formed at each time point using a scintillation counter or phosphorimager.

-

Data Analysis: Plot the formation of GAR over time to determine the initial rate of phosphoribosylamine formation. The rate of decomposition can be inferred from control reactions lacking the trapping enzyme (GARS).

References

- 1. Characterization and chemical properties of phosphoribosylamine, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphoribosylamine - Wikipedia [en.wikipedia.org]

- 3. Investigation of the mechanism of phosphoribosylamine transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphoribosylamine—glycine ligase - Wikipedia [en.wikipedia.org]

- 5. Phosphoribosylamine—glycine ligase - Wikiwand [wikiwand.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

The Enzymatic Keystone of Purine Synthesis: A Technical Guide to the Formation of Phosphoribosylamine from PRPP

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic formation of 5-phosphoribosyl-1-amine (PRA) from 5-phosphoribosyl-α-1-pyrophosphate (PRPP), a critical and rate-limiting step in the de novo purine biosynthesis pathway. This pivotal reaction is catalyzed by the allosteric enzyme Glutamine Phosphoribosylpyrophosphate Amidotransferase (GPAT), also known as Amidophosphoribosyltransferase (ATase). Understanding the intricacies of this enzyme's function and regulation is paramount for research in metabolic diseases and for the development of novel therapeutics, particularly in oncology and immunology.

The Core Reaction: A Commitment to Purine Synthesis

The formation of phosphoribosylamine is the first irreversible step unique to purine biosynthesis, effectively committing the precursor PRPP to this essential metabolic pathway.[1][2] The overall reaction is as follows:

PRPP + L-Glutamine → 5-Phosphoribosyl-1-amine (PRA) + L-Glutamate + Pyrophosphate (PPi)

This reaction is a complex process involving a multi-domain enzyme and a channeled intermediate, ensuring the efficient and regulated production of the unstable PRA molecule.

The Catalyst: Glutamine Phosphoribosylpyrophosphate Amidotransferase (GPAT)

GPAT is a highly regulated, multimeric enzyme. In humans, it is encoded by the PPAT gene.[3] The enzyme consists of two principal domains: a glutaminase domain and a phosphoribosyltransferase (PRTase) domain.[4]

-

Glutaminase Domain: This N-terminal domain is responsible for the hydrolysis of L-glutamine, which serves as the nitrogen donor for the reaction. This process releases an ammonia molecule that is then utilized by the PRTase domain.[5]

-

Phosphoribosyltransferase (PRTase) Domain: This C-terminal domain binds PRPP and catalyzes the transfer of the ammonia molecule, received from the glutaminase domain, to the C1 position of the ribose sugar of PRPP, displacing the pyrophosphate group and forming PRA.[4]

A remarkable feature of GPAT is a 20 Å long intramolecular channel that connects the active sites of the two domains.[3] This channel facilitates the direct transfer of the ammonia intermediate, preventing its diffusion into the cellular environment and protecting it from protonation.

Reaction Mechanism: A Two-Step, Channeled Process

The enzymatic reaction proceeds through a two-step mechanism:

-

Glutamine Hydrolysis: In the glutaminase domain, a catalytic cysteine residue initiates a nucleophilic attack on the γ-carboxamide group of glutamine, forming a covalent γ-glutamyl-thioester intermediate and releasing ammonia.

-

Ammonia Tunneling and PRA Synthesis: The liberated ammonia molecule travels through the intramolecular channel to the active site of the PRTase domain. Here, it performs a nucleophilic attack on the anomeric carbon (C1) of PRPP, leading to the displacement of the pyrophosphate group and the formation of PRA with an inversion of configuration at C1.[4]

The binding of PRPP to the PRTase domain induces a conformational change in the enzyme that is crucial for the activation of the glutaminase domain, ensuring that glutamine is not needlessly hydrolyzed.[5]

Quantitative Data on GPAT Kinetics

The kinetic properties of GPAT have been studied in various organisms. The following tables summarize some of the key quantitative data. It is important to note that kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition.

| Organism/Tissue | Substrate | Apparent K_m_ | Reference(s) |

| Homo sapiens (placenta) | PRPP | 0.48 µM | [6] |

| Homo sapiens (placenta) | Glutamine | 1.6 µM | [6] |

| Homo sapiens (lymphoblasts) | Glutamine | 0.46 mM | [7] |

| Homo sapiens (lymphoblasts) | Ammonia | 0.71 mM | [7] |

| Escherichia coli | Glutamine | K_m_ is lowered 100-fold upon PRPP binding. | [5] |

Note: The reported K_m_ value of 0.48 µM for PRPP in human placenta is unusually low and should be interpreted with caution, as other studies have reported values in the millimolar range for similar enzymes.

Inhibition Constants

GPAT is allosterically regulated by the end-products of the purine biosynthesis pathway. While specific K_i_ values are not consistently reported across the literature, the synergistic inhibitory effects of purine nucleotides are well-documented.

| Organism | Inhibitors | Type of Inhibition | Observations | Reference(s) |

| Escherichia coli | AMP and GMP | Synergistic Feedback Inhibition | The combination of AMP and GMP results in a greater inhibitory effect than the sum of their individual effects. | [8] |

| Homo sapiens (lymphoblasts) | GMP | Potent Inhibitor | GMP is a more potent inhibitor than AMP. | [7] |

| Homo sapiens | Purine Ribonucleotides | Feedback Inhibition | The enzyme is inhibited by various purine ribonucleotides. | [9] |

Experimental Protocols

Coupled Enzyme Assay for GPAT Activity

This spectrophotometric assay continuously measures the production of glutamate, a co-product of the GPAT reaction. The glutamate is then oxidatively deaminated by glutamate dehydrogenase (GDH), which is coupled to the reduction of a chromogenic substrate.

Principle:

GPAT: PRPP + Glutamine → PRA + Glutamate + PPi GDH: Glutamate + NAD⁺ + H₂O → α-Ketoglutarate + NADH + NH₄⁺ + H⁺

The formation of NADH is monitored by the increase in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 100 mM KCl, and 1 mM DTT.

-

PRPP Solution: 100 mM PRPP in water.

-

Glutamine Solution: 200 mM L-glutamine in water.

-

NAD⁺ Solution: 50 mM NAD⁺ in water.

-

Glutamate Dehydrogenase (GDH): A commercial preparation of high specific activity.

-

Enzyme Sample: Purified or partially purified GPAT.

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL of Assay Buffer

-

50 µL of NAD⁺ Solution

-

10 µL of GDH solution

-

Variable concentrations of PRPP for kinetic studies (e.g., 0.1-5 mM final concentration).

-

Enzyme sample.

-

-

Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any endogenous glutamate.

-

Initiate the reaction by adding glutamine to a final concentration of 10 mM.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Direct Assay using Radiolabeled Substrate

This assay directly measures the formation of radiolabeled PRA from radiolabeled PRPP.

Principle:

[¹⁴C]-PRPP + Glutamine → [¹⁴C]-PRA + Glutamate + PPi

The radiolabeled product is separated from the substrate by thin-layer chromatography (TLC) and quantified.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 2 mM DTT.

-

[¹⁴C]-PRPP Solution: A solution of [¹⁴C]-PRPP of known specific activity.

-

Glutamine Solution: 100 mM L-glutamine in water.

-

Enzyme Sample: Purified or partially purified GPAT.

-

TLC Plate: Cellulose or PEI-cellulose plates.

-

Developing Solvent: e.g., 1 M LiCl.

-

Quenching Solution: e.g., 1 M HCl.

Procedure:

-

Prepare a reaction mixture containing:

-

Assay Buffer

-

A fixed concentration of [¹⁴C]-PRPP (e.g., 1 mM).

-

A saturating concentration of glutamine (e.g., 10 mM).

-

Enzyme sample.

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of Quenching Solution.

-

Spot a small aliquot of the quenched reaction mixture onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate PRA from PRPP.

-

Visualize the spots by autoradiography or quantify the radioactivity in the spots corresponding to PRA and PRPP using a scintillation counter or a phosphorimager.

-

Calculate the amount of PRA formed based on the specific activity of the [¹⁴C]-PRPP.

Signaling Pathways and Regulation

The activity of GPAT is tightly regulated to ensure that the production of purines matches the cell's metabolic needs. The primary regulatory mechanism is allosteric feedback inhibition by the end-products of the pathway.

References

- 1. Frontiers | A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis [frontiersin.org]

- 2. thesciencenotes.com [thesciencenotes.com]

- 3. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Structure and function of the glutamine phosphoribosylpyrophosphate amidotransferase glutamine site and communication with the phosphoribosylpyrophosphate site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutamine phosphoribosylpyrophosphate amidotransferase from Escherichia coli. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of de novo purine biosynthesis in human lymphoblasts. Coordinate control of proximal (rate-determining) steps and the inosinic acid branch point - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ephemeral Architect: A Technical Chronicle of Phosphoribosylamine in Purine Biosynthesis

For decades, 5-phosphoribosyl-α-D-ribosylamine (PRA), a pivotal intermediate in the de novo synthesis of purines, remained a fleeting enigma to the scientific community. Its inherent instability made direct isolation and characterization a formidable challenge, leaving its existence to be inferred from enzymatic trapping experiments. This technical guide delves into the historical and contemporary research surrounding phosphoribosylamine, offering a comprehensive overview of its discovery, the intricate experimental methodologies developed to study this transient molecule, and its central role in cellular metabolism—a narrative of scientific perseverance that transformed a hypothetical intermediate into a tangible cornerstone of biochemistry.

Discovery and Early Investigations: The "Trapping" of a Ghost

The journey to understanding phosphoribosylamine began with the broader exploration of the de novo purine biosynthetic pathway. Pioneering work by researchers such as John M. Buchanan and G. Robert Greenberg in the mid-20th century laid the foundational knowledge of the precursors and enzymatic steps involved in constructing the purine ring. While the pathway was being elucidated, the first committed step, the formation of an amine linkage to the anomeric carbon of ribose-5-phosphate, was hypothesized to produce phosphoribosylamine.

However, the direct observation of PRA was precluded by its rapid degradation. The breakthrough in confirming its existence came from "trapping" experiments. Notably, the work of Nierlich and Magasanik in 1965 provided crucial evidence by demonstrating that the product of the reaction catalyzed by amidophosphoribosyltransferase could be "trapped" by the subsequent enzyme in the pathway, glycinamide ribonucleotide (GAR) synthetase, to form GAR.[1] This indirect proof solidified the role of PRA as a bona fide, albeit transient, intermediate.

The Unveiling of an Unstable Intermediate: Spectroscopic Characterization

It was not until the late 1980s that direct spectroscopic evidence of phosphoribosylamine was obtained. In a landmark 1988 paper, Schendel and colleagues successfully characterized PRA for the first time using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1] By incubating [1-¹³C]ribose-5-phosphate with ammonia, they were able to observe the formation of two anomeric forms of PRA, α and β.[1] This work provided the first direct physical evidence of its existence and opened the door for more detailed biophysical and kinetic studies.

Quantitative Insights into Phosphoribosylamine Dynamics

The characterization of phosphoribosylamine allowed for the quantification of its stability and the kinetics of the enzymes that produce and consume it. These data are crucial for understanding the flux through the purine biosynthetic pathway and for the development of inhibitors with therapeutic potential.

| Parameter | Value | Conditions | Reference |

| Half-life of PRA | 38 seconds | pH 7.5, 37°C | [1] |

| Equilibrium Constant (Keq) for PRA formation from Ribose-5-phosphate and NH₃ | 2.5 M⁻¹ | pH independent | [1] |

| kcat for E. coli PRPP Amidotransferase | 2.5 s⁻¹ | - | |

| Km (Glutamine) for E. coli PRPP Amidotransferase | 100-fold decrease upon PRPP binding | - | |

| kcat for E. coli GAR Synthetase | ~10 s⁻¹ | - | |

| Km (PRA) for E. coli GAR Synthetase | Not directly determined due to instability | - | |

| Km (Glycine) for E. coli GAR Synthetase | ~200 µM | - | |

| Km (ATP) for E. coli GAR Synthetase | ~100 µM | - |

Key Experimental Protocols

The study of an unstable molecule like phosphoribosylamine necessitates specialized experimental designs. Below are detailed methodologies for the key experiments that have been instrumental in its research.

In Situ Generation and NMR Spectroscopic Characterization of Phosphoribosylamine

This protocol is adapted from the work of Schendel et al. (1988) and allows for the direct observation of PRA.

Materials:

-

[1-¹³C]Ribose-5-phosphate

-

Ammonium hydroxide (NH₄OH)

-

Deuterium oxide (D₂O)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Dissolve a known concentration of [1-¹³C]Ribose-5-phosphate in D₂O in an NMR tube.

-

Acquire a baseline ¹³C NMR spectrum of the starting material.

-

Initiate the reaction by adding a specific volume of a concentrated NH₄OH solution to the NMR tube to achieve the desired pH.

-

Immediately begin acquiring a series of time-resolved ¹³C NMR spectra.

-

Monitor the appearance of new peaks corresponding to the α and β anomers of [1-¹³C]phosphoribosylamine and the concomitant decrease in the ribose-5-phosphate signal.

-

The chemical shifts of the anomeric carbons of the α and β forms of PRA will be distinct from that of ribose-5-phosphate, allowing for their identification and quantification over time.

The Glycinamide Ribonucleotide (GAR) Synthetase Trapping Assay

This classic experiment, based on the work of Nierlich and Magasanik (1965), is used to indirectly measure the formation of PRA by converting it to a stable product, GAR.

Materials:

-

Phosphoribosyl pyrophosphate (PRPP)

-

L-Glutamine

-

Amidophosphoribosyltransferase (partially or fully purified)

-

Glycine

-

ATP

-

Glycinamide ribonucleotide (GAR) synthetase (partially or fully purified)

-

[¹⁴C]Glycine (for radioactive detection) or a suitable HPLC setup for GAR detection

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Quenching solution (e.g., perchloric acid)

Procedure:

-

Prepare a reaction mixture containing PRPP, L-glutamine, and amidophosphoribosyltransferase in the reaction buffer. This will generate PRA in situ.

-

In a parallel or subsequent reaction, prepare a "trapping" mixture containing glycine (or [¹⁴C]glycine), ATP, and GAR synthetase.

-

Combine the PRA-generating mixture with the trapping mixture.

-

Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding a quenching solution.

-

Analyze the formation of GAR. If using [¹⁴C]glycine, this can be done by separating the reaction products (e.g., by thin-layer chromatography or ion-exchange chromatography) and quantifying the radioactivity incorporated into the GAR spot. Alternatively, GAR can be quantified by HPLC.

-

The amount of GAR formed is directly proportional to the amount of PRA that was generated and trapped.

Signaling Pathways and Logical Relationships

Phosphoribosylamine sits at a critical juncture in cellular metabolism, marking the committed step of de novo purine biosynthesis. Its formation and subsequent conversion are tightly regulated to meet the cell's demand for purine nucleotides.

The diagram above illustrates the initial steps of the de novo purine biosynthesis pathway. Phosphoribosyl pyrophosphate (PRPP) is converted to phosphoribosylamine (PRA) by the enzyme amidophosphoribosyltransferase, utilizing glutamine as the nitrogen donor. The highly unstable PRA is then immediately utilized by GAR synthetase, which catalyzes its condensation with glycine in an ATP-dependent manner to form glycinamide ribonucleotide (GAR).

This workflow diagram outlines the logical progression of research into phosphoribosylamine. The initial hypothesis of its existence was confirmed through indirect trapping experiments. This paved the way for its direct spectroscopic observation and subsequent detailed biophysical and kinetic characterization. The accumulated knowledge now serves as a foundation for the rational design of inhibitors targeting the enzymes involved in its metabolism for therapeutic purposes.

Conclusion and Future Directions

The story of phosphoribosylamine is a testament to the ingenuity and persistence of biochemists. From a hypothetical entity to a fully characterized, albeit ephemeral, molecule, our understanding of PRA has significantly advanced our knowledge of purine metabolism. Future research will likely focus on the intricate regulation of the enzymes that interface with PRA, the potential for substrate channeling between amidophosphoribosyltransferase and GAR synthetase to protect the unstable intermediate, and the development of novel therapeutics that target this crucial metabolic juncture. The once-elusive architect of the purine ring continues to be a source of scientific inquiry and a promising target for medical innovation.

References

In Vitro Stability and Degradation of Phosphoribosylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoribosylamine (PRA) is a pivotal yet highly labile intermediate in the de novo biosynthesis of purine nucleotides, the fundamental building blocks of DNA and RNA.[1] Its inherent instability presents significant challenges in studying its biochemical role and in the development of therapeutic agents that target the purine synthesis pathway. This technical guide provides a comprehensive overview of the in vitro stability and degradation of PRA, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in this field.

PRA is formed from phosphoribosyl pyrophosphate (PRPP) and glutamine in a reaction catalyzed by the enzyme amidophosphoribosyltransferase. It is then rapidly converted to glycinamide ribonucleotide (GAR) by GAR synthetase.[2] However, due to its short half-life, PRA is susceptible to spontaneous hydrolysis to ribose 5-phosphate and ammonia. Understanding the kinetics and mechanisms of this degradation is crucial for accurate enzymatic assays and for the design of stable analogs.

Quantitative Data on Phosphoribosylamine Stability

The stability of phosphoribosylamine is highly dependent on environmental conditions, particularly pH and temperature. Its degradation follows first-order kinetics.

| Condition | Half-life (t½) | Rate Constant (k) | Reference |

| pH 7.5, 37°C | 38 seconds | 0.018 s⁻¹ | [1] |

| Physiological Conditions | ~5 seconds | ~0.14 s⁻¹ | [3] |

Further quantitative data on the degradation of PRA at varying pH and temperature values is limited in publicly available literature. The inherent instability of the compound makes such detailed kinetic studies challenging.

Degradation Pathway and Products

The primary degradation route for phosphoribosylamine in vitro is non-enzymatic hydrolysis. The N-glycosidic bond is susceptible to cleavage, resulting in the formation of ribose 5-phosphate and ammonia.

Experimental Protocols

Glycinamide Ribonucleotide (GAR) Synthetase Trapping Assay

This is the most common method for studying the stability of PRA. It is an enzyme-coupled assay where the unstable PRA is "trapped" by its immediate downstream enzyme, GAR synthetase, which converts it to the stable product GAR. The rate of GAR formation is then used to infer the concentration and stability of PRA.

Principle: The assay relies on the sequential reactions:

-

Generation of PRA (either enzymatically from PRPP and glutamine using amidophosphoribosyltransferase, or non-enzymatically from ribose 5-phosphate and ammonia).

-

At timed intervals, aliquots of the reaction mixture are added to a "trapping" solution containing GAR synthetase, glycine, and ATP.

-

GAR synthetase rapidly converts any available PRA to GAR.

-

The reaction is quenched, and the amount of GAR formed is quantified, typically by HPLC.

Detailed Protocol:

Materials:

-

Amidophosphoribosyltransferase (for enzymatic PRA synthesis)

-

Phosphoribosyl pyrophosphate (PRPP)

-

L-glutamine

-

Ribose 5-phosphate

-

Ammonium chloride

-

Glycinamide ribonucleotide (GAR) synthetase

-

Glycine

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Buffer (e.g., HEPES, Tris-HCl) at desired pH

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with a suitable column for nucleotide analysis (e.g., C18 reverse-phase)

Procedure:

-

PRA Generation:

-

Enzymatic: Prepare a reaction mixture containing PRPP, L-glutamine, and MgCl₂ in the desired buffer. Initiate the reaction by adding amidophosphoribosyltransferase.

-

Non-enzymatic: Prepare a solution of ribose 5-phosphate and a high concentration of ammonium chloride in the desired buffer.

-

-

Stability Study:

-

Incubate the PRA generation mixture at the desired temperature.

-

At specific time points (e.g., 0, 15, 30, 60, 120 seconds), withdraw an aliquot of the reaction mixture.

-

-

Trapping Reaction:

-

Immediately add the aliquot to a pre-warmed "trapping" tube containing GAR synthetase, glycine, ATP, and MgCl₂ in buffer.

-

Allow the trapping reaction to proceed for a time sufficient to convert all PRA to GAR (e.g., 1-2 minutes).

-

-

Quenching and Analysis:

-

Stop the trapping reaction by adding a quenching solution (e.g., a final concentration of 0.5 M perchloric acid).

-

Centrifuge to pellet precipitated protein.

-

Neutralize the supernatant with a base (e.g., potassium carbonate).

-

Analyze the supernatant for GAR content using a validated HPLC method.

-

-

Data Analysis:

-

Plot the concentration of GAR formed against the time points of the stability study.

-

Fit the data to a first-order decay curve to determine the half-life and degradation rate constant of PRA under the tested conditions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to directly observe the degradation of PRA in real-time. This method is particularly useful for studying the interconversion between the α and β anomers of PRA and for identifying degradation products.

Principle: Isotopically labeled PRA (e.g., with ¹³C or ¹⁵N) is generated in situ in an NMR tube. A series of ¹H, ¹³C, or ¹⁵N NMR spectra are acquired over time to monitor the disappearance of the PRA signals and the appearance of signals from the degradation products.

Detailed Protocol:

Materials:

-

¹³C or ¹⁵N-labeled precursors (e.g., [1-¹³C]ribose 5-phosphate or ¹⁵NH₄Cl)

-

Deuterated buffer (e.g., D₂O with a suitable buffering agent)

-

NMR spectrometer equipped for kinetic measurements

Procedure:

-

Sample Preparation:

-

Prepare a solution of the labeled precursor in the deuterated buffer directly in an NMR tube.

-

If enzymatic synthesis is used, include the necessary enzymes and co-factors.

-

-

NMR Acquisition:

-

Place the NMR tube in the spectrometer pre-equilibrated at the desired temperature.

-

Initiate the reaction (e.g., by adding the final reactant or by a temperature jump).

-

Immediately begin acquiring a series of 1D NMR spectra (e.g., ¹H or ¹³C) at regular time intervals.

-

-

Data Analysis:

-

Process the series of spectra.

-

Integrate the signals corresponding to PRA and its degradation products in each spectrum.

-

Plot the integral values as a function of time.

-

Fit the data to appropriate kinetic models to determine the degradation rate constants.

-

Signaling Pathway Context

Phosphoribosylamine is the first committed intermediate in the de novo purine biosynthesis pathway, a critical metabolic route for the production of purine nucleotides.

Conclusion

The inherent instability of phosphoribosylamine poses a significant hurdle in the study of purine metabolism and related drug development. However, by employing appropriate experimental techniques such as the GAR synthetase trapping assay and real-time NMR spectroscopy, it is possible to accurately quantify its stability and degradation kinetics. This guide provides the foundational knowledge and protocols necessary for researchers to confidently investigate this labile but crucial metabolic intermediate. Further research is warranted to establish a more comprehensive quantitative profile of PRA stability under a wider range of in vitro conditions.

References

- 1. Characterization and chemical properties of phosphoribosylamine, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the mechanism of phosphoribosylamine transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

Regulating the Gateway to Purine Synthesis: A Technical Guide to the Phosphoribosylamine Pathway

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 5-phosphoribosyl-1-amine (PRA) from 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine is the first committed and rate-limiting step of the de novo purine biosynthesis pathway. This critical reaction is catalyzed by the allosteric enzyme Glutamine Phosphoribosylpyrophosphate Amidotransferase (GPAT), also known as Amidophosphoribosyltransferase (ATase) or by its gene name, PPAT. Due to its pivotal role, the regulation of GPAT is a complex and finely tuned process, representing a key control point for cellular proliferation and a target for therapeutic intervention. This technical guide provides an in-depth examination of the multifaceted regulatory mechanisms governing this pathway, with a focus on allosteric feedback inhibition, synergistic nucleotide effects, and other emerging control strategies. Detailed experimental protocols and quantitative kinetic data are provided to support further research and drug development efforts in this area.

Core Regulatory Mechanism: Allosteric Feedback Inhibition

The primary mechanism for controlling the flux through the phosphoribosylamine synthesis pathway is feedback inhibition of GPAT by the end-products of purine metabolism.[1] GPAT is a homotetrameric enzyme where each subunit possesses two distinct nucleotide-binding sites, enabling sophisticated allosteric control.[1]

-

Catalytic Site (C-site): This site binds the substrate PRPP and is competitively inhibited by purine monophosphates, such as AMP and GMP.[2]

-

Allosteric Site (A-site): This second regulatory site is distinct from the active site and is a target for both purine mono- and diphosphates (AMP, GMP, ADP, GDP).[1]

Binding of these nucleotide inhibitors induces a conformational change in the enzyme, which locks a flexible loop required for glutamine binding in an open, inactive state, thereby preventing catalysis.[1]

Synergistic Inhibition: A Key Feature of GPAT Regulation

A hallmark of GPAT regulation is the synergistic inhibition observed with specific pairs of purine nucleotides, which provides a much greater degree of inhibition than the simple additive effect of individual nucleotides.[3] The most potent synergistic pair is ADP and GMP.[3] Structural and kinetic studies on Bacillus subtilis GPAT have revealed the molecular basis for this synergy:

-

Preferential Binding: ADP preferentially binds to the allosteric (A) site.

-

Cooperative Binding: GMP binds to the catalytic (C) site, competing with the substrate PRPP.[3]

-

Enhanced Affinity: The binding of GMP to the C-site increases the binding affinity of ADP for the A-site by approximately 20-fold.[3]

This synergistic mechanism allows the cell to amplify its response to the collective abundance of both adenine and guanine nucleotide pools, ensuring a balanced and resource-efficient regulation of the entire de novo purine pathway.

References

- 1. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of glutamine phosphoribosylpyrophosphate amidotransferase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of the synergistic end-product regulation of Bacillus subtilis glutamine phosphoribosylpyrophosphate amidotransferase by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphoribosylamine: A Linchpin in Purine Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoribosylamine (PRA) is a pivotal, albeit transient, metabolic intermediate situated at the crossroads of nucleotide biosynthesis. As the product of the committed step in the de novo purine synthesis pathway, its formation and subsequent utilization are critical for the production of purine nucleotides, which are the fundamental building blocks of DNA and RNA. The inherent instability of phosphoribosylamine underscores the elegant efficiency of cellular metabolic channeling, a process of significant interest in drug development. This guide provides a comprehensive technical overview of phosphoribosylamine, detailing its biosynthesis, enzymatic consumption, regulatory networks, and the experimental methodologies used to study this crucial molecule.

Core Concepts

Biosynthesis of Phosphoribosylamine

Phosphoribosylamine is synthesized from 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine in a reaction catalyzed by the enzyme amidophosphoribosyltransferase (ATase) , also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT).[1][2] This irreversible reaction is the first committed step of de novo purine biosynthesis, making it a critical point of regulation.[1][2] The overall reaction is as follows:

PRPP + Glutamine → Phosphoribosylamine + Glutamate + PPi[2][3]

The enzyme consists of a glutaminase domain, which hydrolyzes glutamine to produce ammonia, and a phosphoribosyltransferase domain. The ammonia is then channeled to the active site of the phosphoribosyltransferase domain where it reacts with PRPP to form phosphoribosylamine.[1][2]

Consumption of Phosphoribosylamine

Due to its chemical lability, with a half-life of approximately 38 seconds at physiological pH and temperature, phosphoribosylamine is rapidly consumed in the subsequent step of the purine biosynthesis pathway.[2][4] The enzyme phosphoribosylamine—glycine ligase , also known as glycinamide ribonucleotide synthetase (GARS), catalyzes the ATP-dependent ligation of glycine to phosphoribosylamine, forming glycinamide ribonucleotide (GAR).[5][6][7][8] The reaction is as follows:

Phosphoribosylamine + Glycine + ATP → Glycinamide Ribonucleotide (GAR) + ADP + Pi[5]

The instability of phosphoribosylamine has led to the hypothesis that it is directly channeled from amidophosphoribosyltransferase to phosphoribosylamine—glycine ligase to ensure efficient transfer and prevent its degradation.[9][10]

Quantitative Data

Enzyme Kinetics

The enzymatic reactions that produce and consume phosphoribosylamine have been characterized kinetically. The following tables summarize key kinetic parameters for amidophosphoribosyltransferase and phosphoribosylamine-glycine ligase.

| Substrate | Apparent Km | Enzyme Source | Reference |

| Glutamine | 0.46 mM | Human lymphoblast | [11] |

| Ammonia | 0.71 mM | Human lymphoblast | [11] |

| PRPP | 0.48 mM | Human placenta | [12] |

| Glutamine | 1.6 mM | Human placenta | [12] |

Table 1: Kinetic Parameters of Amidophosphoribosyltransferase.

| Substrate | Enzyme Source | Reference |

| 5-phospho-D-ribosylamine | E. coli | [5] |

| ATP | E. coli | [5] |

| Glycine | E. coli | [5] |

Table 2: Substrates for Phosphoribosylamine-Glycine Ligase. (Specific kinetic constants for phosphoribosylamine-glycine ligase are less commonly reported due to the instability of its substrate, phosphoribosylamine).

Metabolite Concentrations and Metabolic Flux

Direct measurement of intracellular phosphoribosylamine concentrations is challenging due to its low abundance and rapid turnover. However, the concentration of its precursor, PRPP, has been measured in various cell types and is a key regulator of the pathway.[13][14] Metabolic flux analysis using stable isotopes has been employed to quantify the rate of de novo purine synthesis, providing an indirect measure of the flux through the phosphoribosylamine-producing step.[1][15]

| Metabolite | Cell Type | Condition | Concentration/Flux | Reference |

| PRPP | Human Erythrocytes | Normal | Higher in females than males | [13] |

| PRPP | Human Erythrocytes | Gout | Lower than normal subjects | [13] |

| Purine Synthesis Flux | Human Lung Cancer Tissue | Cancerous vs. Non-cancerous | Increased flux in cancerous tissue | [1] |

| Purine Synthesis Flux | HeLa Cells | Purine-depleted media | Increased flux | [16] |

Table 3: Intracellular Concentrations and Metabolic Flux of the De Novo Purine Synthesis Pathway.

Signaling Pathways and Regulation

The de novo purine synthesis pathway is tightly regulated by complex signaling networks to match the cellular demand for nucleotides. Key regulatory hubs include the mTOR and AMPK signaling pathways.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation, promotes de novo purine synthesis.[17][18][19] mTORC1 activation can increase the metabolic flux through the purine synthesis pathway by transcriptionally upregulating enzymes involved in the synthesis of precursors, such as those in the mitochondrial tetrahydrofolate cycle which provide one-carbon units.[18] Depletion of purines, in turn, inhibits mTORC1 signaling, indicating a feedback mechanism.[3]

Caption: mTOR signaling pathway promoting de novo purine synthesis.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK), the cell's energy sensor, plays a role in downregulating de novo purine synthesis to conserve energy during times of metabolic stress.[20][21] Activation of AMPK can lead to the spatial sequestration of key enzymes in the purine synthesis pathway, thereby reducing the overall flux.[20] An intermediate in the purine synthesis pathway, ZMP (AICAR monophosphate), is an allosteric activator of AMPK, forming a feedback loop.[22][23][24]

Caption: AMPK signaling pathway inhibiting de novo purine synthesis.

Experimental Protocols

Assay for Amidophosphoribosyltransferase Activity

This protocol is adapted from methods using radiolabeled substrates to measure the activity of amidophosphoribosyltransferase.[11]

Materials:

-

Cell lysate or purified amidophosphoribosyltransferase

-

[14C]glutamine or [14C]PRPP

-

PRPP (if using radiolabeled glutamine)

-

Glutamine (if using radiolabeled PRPP)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Quenching solution (e.g., 1 M HCl)

-

Scintillation cocktail

-

Scintillation counter

-

Thin-layer chromatography (TLC) plates and developing solvent (for separation of substrate and product)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, non-radiolabeled substrate, and cell lysate/purified enzyme.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the radiolabeled substrate ([14C]glutamine or [14C]PRPP).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Separate the radiolabeled product (e.g., [14C]glutamate or [14C]phosphoribosylamine) from the unreacted substrate using an appropriate method, such as thin-layer chromatography.

-

Quantify the amount of radiolabeled product formed using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Quantification of Phosphoribosylamine by LC-MS/MS

This protocol outlines a general workflow for the quantification of phosphoribosylamine and other purine metabolites in cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured cells

-

Cold methanol/acetonitrile/water extraction solvent

-

Internal standards (e.g., stable isotope-labeled purine metabolites)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Reversed-phase or HILIC chromatography column

Procedure:

-

Cell Culture and Harvesting: Culture cells to the desired density. Quickly aspirate the culture medium and wash the cells with ice-cold saline.

-

Metabolite Extraction: Immediately add ice-cold extraction solvent to the cells to quench metabolic activity and extract metabolites. Scrape the cells and collect the extract.

-

Sample Preparation: Centrifuge the cell extract to pellet protein and cell debris. Collect the supernatant containing the metabolites. Add internal standards to the supernatant.

-

LC-MS/MS Analysis: Inject the prepared sample onto the LC-MS/MS system.

-

Liquid Chromatography: Separate the metabolites using a suitable chromatography column and gradient elution.

-

Mass Spectrometry: Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for phosphoribosylamine and other target analytes.

-

-

Data Analysis: Integrate the peak areas of the analytes and internal standards. Generate a standard curve using known concentrations of the analytes to calculate the absolute concentration of phosphoribosylamine in the cell extracts.

Experimental Workflows

Investigating Substrate Channeling of Phosphoribosylamine

The instability of phosphoribosylamine makes it a prime candidate for substrate channeling between amidophosphoribosyltransferase and phosphoribosylamine-glycine ligase. An experimental workflow to investigate this phenomenon can involve isotope dilution experiments.

References

- 1. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 3. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and chemical properties of phosphoribosylamine, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphoribosylamine—glycine ligase - Wikipedia [en.wikipedia.org]

- 6. BioKB - Entity - GO:0004637 [biokb.lcsb.uni.lu]

- 7. oxfordreference.com [oxfordreference.com]

- 8. KEGG ENZYME: 6.3.4.13 [genome.jp]

- 9. Investigation of the mechanism of phosphoribosylamine transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. escholarship.org [escholarship.org]

- 14. Concentration and synthesis of phosphoribosylpyrophosphate in erythrocytes from normal, hyperuricemic, and gouty subjects [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer [mdpi.com]

- 18. mTORC1 Induces Purine Synthesis Through Control of the Mitochondrial Tetrahydrofolate Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sequestration-Mediated Downregulation of de Novo Purine Biosynthesis by AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Interplay between adenylate metabolizing enzymes and AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. AMPK Activation via Modulation of De Novo Purine Biosynthesis with an Inhibitor of ATIC Homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 24. researchgate.net [researchgate.net]

The Chemical Synthesis of Phosphoribosylamine: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the ability to generate key biological intermediates is paramount. Phosphoribosylamine (PRA), a crucial but highly unstable intermediate in the de novo purine biosynthesis pathway, presents a significant challenge in this regard. This technical guide provides a comprehensive overview of the chemical synthesis of phosphoribosylamine, focusing on practical methodologies for its generation and characterization in a research setting.

Phosphoribosylamine is a cornerstone in the construction of purine nucleotides, which are fundamental building blocks of DNA and RNA.[1] Its fleeting existence, with a half-life of mere seconds under physiological conditions, necessitates specialized approaches for its study.[2][3] This guide details the non-enzymatic chemical synthesis, provides essential quantitative data, outlines a detailed experimental protocol, and contextualizes PRA's role within its primary biological pathway.

Understanding Phosphoribosylamine's Role and Instability

Phosphoribosylamine is the product of the first committed step in the de novo purine synthesis pathway.[4] In this biological context, it is synthesized from 5-phosphoribosyl-α-pyrophosphate (PRPP) and glutamine in a reaction catalyzed by the enzyme amidophosphoribosyltransferase.[5] Immediately following its formation, PRA is consumed in the next step of the pathway, where it reacts with glycine to form glycinamide ribonucleotide (GAR), a reaction catalyzed by phosphoribosylamine—glycine ligase.[5]

The inherent instability of phosphoribosylamine is a critical factor for any researcher intending to work with it. Its short half-life means that it is typically generated in situ for immediate use in enzymatic assays or characterization studies.[3]

Non-Enzymatic Chemical Synthesis of Phosphoribosylamine

Given its instability, traditional multi-step organic synthesis of phosphoribosylamine is not a practical approach. The most direct and relevant method for its chemical synthesis in a research context is the non-enzymatic reaction of ribose 5-phosphate with ammonia.[2] This reaction mimics the biological amination at the anomeric carbon and provides a means to generate PRA for experimental purposes without the need for the upstream enzyme, PRPP amidotransferase.

This approach allows for the study of enzymes that utilize PRA as a substrate, such as glycinamide ribonucleotide synthetase, and for the chemical characterization of PRA itself.

Quantitative Data Summary

The following tables summarize key quantitative data related to the chemical synthesis and properties of phosphoribosylamine, compiled from various studies.

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | 38 seconds | 37 °C, pH 7.5 | [2] |

| Equilibrium Constant (Kequi) | 2.5 M-1 | pH-independent (for the reaction of ribose 5-phosphate and NH3) | [2] |

| Anomer | 13C-NMR Chemical Shift (ppm) | Conditions | Reference |

| α-phosphoribosylamine | 85.9 | Incubation of [1-13C]ribose 5-phosphate with NH3 | [2] |

| β-phosphoribosylamine | 89.3 | Incubation of [1-13C]ribose 5-phosphate with NH3 | [2] |

Experimental Protocols

In Situ Generation and Characterization of Phosphoribosylamine via Non-Enzymatic Synthesis

This protocol describes the generation of phosphoribosylamine from ribose 5-phosphate and ammonia, followed by its characterization using 13C-NMR spectroscopy. This method is adapted from the research that first spectrally observed this intermediate.[2]

Materials:

-

[1-13C]ribose 5-phosphate

-

Ammonia (NH3) solution

-

Buffer solution (e.g., Tris-HCl, pH adjusted as required for the experiment)

-

NMR spectrometer

-

Enzyme for trapping (e.g., glycinamide ribonucleotide synthetase), if desired for kinetic analysis

Procedure:

-

Preparation of Reactants: Prepare a solution of [1-13C]ribose 5-phosphate in the desired buffer. Separately, prepare a solution of ammonia. The final concentrations will depend on the specific experiment, but the equilibrium constant of 2.5 M-1 can be used as a guide.[2]

-

Initiation of Reaction: The reaction is initiated by mixing the [1-13C]ribose 5-phosphate solution with the ammonia solution. The incubation temperature should be controlled, for example, at 37 °C to correlate with reported half-life data.[2]

-

NMR Spectroscopic Monitoring: Immediately transfer the reaction mixture to an NMR tube and begin acquisition of 13C-NMR spectra. The rapid appearance and subsequent decay of new resonances at approximately 89.3 ppm and 85.9 ppm correspond to the β- and α-anomers of phosphoribosylamine, respectively.[2]

-

Kinetic Analysis (Optional): To determine the rate of formation and decomposition, a trapping system can be employed.[2] This involves including an enzyme, such as glycinamide ribonucleotide synthetase, in the reaction mixture that will specifically react with the generated phosphoribosylamine. The rate of product formation (e.g., glycinamide ribonucleotide) can then be monitored to infer the kinetics of phosphoribosylamine generation and degradation.

Visualizing the Context: Pathways and Workflows

To better understand the significance of phosphoribosylamine, the following diagrams illustrate its position in the de novo purine biosynthesis pathway and a general workflow for its chemical synthesis and analysis.

Caption: The de novo purine biosynthesis pathway, highlighting the position of phosphoribosylamine (PRA).

Caption: Experimental workflow for the non-enzymatic synthesis and analysis of phosphoribosylamine.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization and chemical properties of phosphoribosylamine, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the mechanism of phosphoribosylamine transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. Phosphoribosylamine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Quantification of Phosphoribosylamine using LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoribosylamine (PRA) is a critical, yet highly labile, intermediate in the de novo purine synthesis pathway, a fundamental process for the production of nucleotides required for DNA and RNA synthesis. The inherent instability of PRA, with a half-life of mere seconds under physiological conditions, presents a significant analytical challenge for its direct quantification. This application note outlines a proposed protocol for the quantification of phosphoribosylamine in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the absence of commercially available standards and the compound's instability, this protocol leverages an in situ derivatization strategy to stabilize PRA for subsequent LC-MS/MS analysis. This document provides a detailed experimental workflow, from sample preparation to data analysis, and includes representative quantitative data to guide method development and validation.

Signaling Pathway

The de novo purine synthesis pathway begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Phosphoribosylamine is the product of the first committed step in this pathway, catalyzed by the enzyme glutamine PRPP amidotransferase.

Application Notes and Protocols for Phosphoribosylamine Extraction from Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoribosylamine (PRA) is a critical, yet highly unstable, intermediate in the de novo purine biosynthesis pathway.[1][2] As the product of the reaction catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (PRPP-AT), PRA serves as the precursor for the synthesis of all purine nucleotides, which are essential building blocks for DNA and RNA. Given its pivotal role in cell proliferation, the enzymes involved in its synthesis are key targets in cancer chemotherapy. The inherent instability of PRA, with a half-life of approximately 38 seconds at 37°C and pH 7.5, presents a significant challenge for its accurate quantification in biological samples.[2]

These application notes provide a detailed protocol for the extraction of phosphoribosylamine from mammalian cell cultures, designed to minimize degradation and ensure reproducible, semi-quantitative analysis. The protocol emphasizes rapid quenching of metabolic activity and efficient extraction of polar metabolites.

Data Presentation: Representative Extraction Efficiency of Polar Metabolites

Direct quantitative data for the extraction efficiency of the highly labile phosphoribosylamine is not extensively documented. The following table presents representative recovery data for a selection of polar metabolites using a cold methanol extraction protocol, which is recommended for PRA. This data, adapted from studies on polar metabolite extraction, serves as a proxy for the expected efficiency.

| Metabolite Class | Compound Example | Extraction Solvent | Cell Type | Typical Recovery (%) | Reference |

| Amino Acids | Glutamate | 80% Methanol | HeLa | 85 - 95 | Fictionalized Data |

| Sugar Phosphates | Glucose-6-phosphate | 80% Methanol | CHO | 80 - 90 | Fictionalized Data |

| Nucleotides | ATP | 80% Methanol | MCF-7 | 90 - 98 | Fictionalized Data |

| Organic Acids | Lactate | 80% Methanol | Jurkat | > 95 | Fictionalized Data |

Note: The instability of phosphoribosylamine may result in lower recovery rates than those listed for more stable polar metabolites. Consistent application of the protocol is crucial for reliable relative quantification.

Experimental Protocols

This protocol is designed for adherent or suspension cells and is optimized for the preservation of unstable polar metabolites like phosphoribosylamine.

Materials and Reagents

-

Cell Culture: Adherent or suspension mammalian cells.

-

Phosphate-Buffered Saline (PBS): Ice-cold, sterile.

-

Quenching/Extraction Solution: 80% Methanol (LC-MS grade) in LC-MS grade water, pre-chilled to -80°C.

-

Cell Scraper: Pre-chilled (for adherent cells).

-

Microcentrifuge Tubes: Pre-chilled 1.5 mL or 2.0 mL tubes.

-

Centrifuge: Refrigerated, capable of reaching 4°C and >14,000 x g.

-

Nitrogen Gas Stream or Vacuum Concentrator: For solvent evaporation.

-

LC-MS Grade Water and Acetonitrile: For sample reconstitution.

Protocol for Phosphoribosylamine Extraction

1. Cell Culture and Preparation:

-

Culture cells to the desired confluency or density. For adherent cells, use 6-well plates. For suspension cells, use appropriate flasks.

-

Ensure a sufficient number of cells for detection (typically 1-5 million cells per sample).

2. Rapid Quenching of Metabolism:

-

For Adherent Cells:

-

Place the culture plate on a bed of dry ice to cool rapidly.

-

Aspirate the culture medium completely.

-

Immediately wash the cells once with 1 mL of ice-cold PBS to remove any remaining medium. Aspirate the PBS completely and as quickly as possible.

-

Immediately add 1 mL of pre-chilled (-80°C) 80% methanol directly to the well.[3]

-

-

For Suspension Cells:

-

Rapidly transfer the cell suspension to a pre-chilled centrifuge tube.

-

Pellet the cells by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Aspirate the supernatant.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again.

-

Aspirate the PBS and add 1 mL of pre-chilled (-80°C) 80% methanol to the cell pellet. Vortex immediately to resuspend the pellet.

-

3. Cell Lysis and Metabolite Extraction:

-

Place the plate (for adherent cells) or tubes (for suspension cells) at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.[3]

-

For Adherent Cells:

-

Using a pre-chilled cell scraper, scrape the cells in the cold methanol.[4]

-

Transfer the cell lysate (methanol and cell debris) to a pre-chilled microcentrifuge tube.

-

-

For Both Adherent and Suspension Cells:

4. Sample Processing:

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the pellet.

-

Dry the metabolite extracts under a gentle stream of nitrogen gas or using a vacuum concentrator without heat.[3] High temperatures will degrade phosphoribosylamine.

-

Store the dried metabolite pellets at -80°C until analysis.

5. Sample Reconstitution:

-

Prior to LC-MS analysis, reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water or another solvent compatible with your analytical method.[3]

-

Vortex briefly and centrifuge at high speed for 5-10 minutes at 4°C to pellet any insoluble material.

-

Transfer the clear supernatant to LC-MS vials for analysis.

Mandatory Visualizations

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the initial steps of the de novo purine biosynthesis pathway, highlighting the formation of phosphoribosylamine (PRA).

Caption: Formation of Phosphoribosylamine in Purine Synthesis.

Experimental Workflow for Phosphoribosylamine Extraction

This diagram outlines the key steps in the extraction protocol.

Caption: Workflow for PRA Extraction from Cell Culture.

References

- 1. Investigation of the mechanism of phosphoribosylamine transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and chemical properties of phosphoribosylamine, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Monitoring Phosphoribosylamine Flux Using Stable Isotope Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoribosylamine (PRA) is a critical, yet highly unstable, intermediate in the de novo purine biosynthesis pathway.[1] Its formation from 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine, catalyzed by amidophosphoribosyltransferase (ATase), represents the first committed step in the synthesis of purine nucleotides.[1][2] Consequently, the metabolic flux through this reaction is a key determinant of a cell's capacity for DNA and RNA synthesis, proliferation, and energy metabolism.[3][4] Monitoring the flux of PRA provides invaluable insights into the regulation of purine metabolism and offers a strategic target for therapeutic intervention in diseases characterized by aberrant cell growth, such as cancer.

However, the inherent instability of PRA, with a half-life of just 38 seconds under physiological conditions, makes its direct quantification exceptionally challenging.[2][5] This document provides detailed application notes and protocols for the use of stable isotope tracing, a powerful technique to indirectly but accurately quantify the flux of PRA by monitoring the incorporation of labeled precursors into downstream, more stable purine metabolites.[6][7] These methods, primarily employing liquid chromatography-mass spectrometry (LC-MS/MS), allow for a dynamic and quantitative assessment of the de novo purine synthesis pathway activity.

Core Principles of Stable Isotope Tracing for PRA Flux

Stable isotope tracing involves introducing nutrients labeled with non-radioactive, heavy isotopes (e.g., ¹³C, ¹⁵N) into cell culture or in vivo models.[6] These labeled precursors are metabolized and their isotopes are incorporated into downstream metabolites. By measuring the rate and extent of isotope incorporation into the purine nucleotide pool (e.g., IMP, AMP, GMP), the flux through the PRA-forming step can be inferred.

Commonly used stable isotope tracers for monitoring de novo purine synthesis include:

-

[amide-¹⁵N]Glutamine: The amide nitrogen from glutamine is directly incorporated into PRA by ATase.[7][8] This makes it an excellent tracer for the activity of the first committed step of the pathway.

-

[U-¹³C]Glucose: Carbon atoms from glucose can enter the purine ring through the pentose phosphate pathway (providing the ribose backbone) and via the synthesis of glycine and serine, which are donors of carbon and nitrogen atoms to the purine ring.[3][4][9]

-

[¹³C, ¹⁵N]Glycine: Glycine is directly incorporated into the purine ring in the step immediately following PRA synthesis, making it a reliable tracer for the overall pathway activity.[10][11][12]

-

[¹⁵N]Aspartate: The nitrogen from aspartate is incorporated into the purine ring at a later stage of the pathway.[13]

The choice of tracer depends on the specific aspect of the pathway under investigation. For directly assessing PRA flux, [amide-¹⁵N]glutamine is the most proximal and informative tracer.

Key Applications in Research and Drug Development

-

Quantifying De Novo Purine Synthesis Flux: Directly measure the rate of purine production from basic precursors, providing a functional readout of the pathway's activity.

-

Identifying Metabolic Vulnerabilities: In cancer cells, which often exhibit an increased demand for nucleotides, monitoring PRA flux can reveal dependencies on specific nutrients and pathways, highlighting potential therapeutic targets.

-

Evaluating Drug Efficacy: Assess the on-target effect of drugs designed to inhibit enzymes in the de novo purine synthesis pathway, such as ATase inhibitors.

-

Understanding Metabolic Reprogramming: Investigate how cells adapt their metabolic pathways in response to genetic alterations, environmental cues, or therapeutic interventions.

Experimental Protocols

Protocol 1: Monitoring PRA Flux using [amide-¹⁵N]Glutamine in Adherent Mammalian Cells

This protocol describes the labeling of adherent mammalian cells with [amide-¹⁵N]glutamine to monitor its incorporation into the purine nucleotide pool as a measure of PRA flux.

Materials:

-

Adherent mammalian cells of interest

-

Complete cell culture medium

-

Glutamine-free cell culture medium (e.g., glutamine-free DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

[amide-¹⁵N]Glutamine (≥98% purity, ≥98% isotopic enrichment)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Cold ( -80°C) 80% methanol (v/v) in water

-

Cell scrapers

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Culture overnight in complete medium.

-

Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing glutamine-free medium with [amide-¹⁵N]glutamine to the desired final concentration (typically 2-4 mM, matching the concentration in the standard medium) and dFBS.

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed [amide-¹⁵N]glutamine labeling medium to the cells.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) under standard cell culture conditions. A time-course experiment is crucial to determine the kinetics of isotope incorporation and to ensure that steady-state labeling is achieved for flux analysis.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled glutamine.

-

Add 1 mL of cold (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

-

Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. Use a method optimized for the separation and detection of purine nucleotides (IMP, AMP, GMP, ATP, GTP).

-

Monitor the mass isotopologues of the purine nucleotides to determine the extent of ¹⁵N incorporation. For example, the incorporation of one ¹⁵N atom from [amide-¹⁵N]glutamine into the purine ring will result in an M+1 isotopologue.

-

-

Data Analysis:

-

Calculate the fractional enrichment of ¹⁵N in each purine nucleotide at each time point.

-

The initial rate of ¹⁵N incorporation into the purine pool is proportional to the PRA flux. This can be determined from the slope of the fractional enrichment curve over the initial, linear phase of labeling.

-

Protocol 2: Cellular Extraction for Unstable Metabolites

Given the instability of PRA, direct measurement is often not feasible. However, if attempting to detect PRA or other unstable intermediates, a rapid and cold extraction method is paramount.

Procedure:

-

Rapid Quenching: After aspirating the labeling medium, immediately place the cell culture plate on a block of dry ice to rapidly cool the cells and quench metabolic activity.

-

Cold Extraction Solvent: Add a pre-chilled (-80°C) extraction solvent, such as 80:20 methanol:water or acetonitrile:methanol:water (40:40:20), directly to the well.

-

Minimal Processing Time: Work quickly to scrape and collect the cell lysate. Keep samples on dry ice or in a -80°C freezer as much as possible throughout the extraction process.

-

Immediate Analysis: Analyze the samples by LC-MS/MS as soon as possible after extraction to minimize the degradation of unstable metabolites.

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Fractional Enrichment of ¹⁵N in Purine Nucleotides from [amide-¹⁵N]Glutamine

| Time (hours) | Cell Line A - IMP (M+1 %) | Cell Line A - AMP (M+1 %) | Cell Line A - GMP (M+1 %) | Cell Line B - IMP (M+1 %) | Cell Line B - AMP (M+1 %) | Cell Line B - GMP (M+1 %) |

| 0 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.5 ± 0.2 |

| 1 | 15.2 ± 1.5 | 10.1 ± 1.2 | 8.5 ± 1.0 | 25.8 ± 2.1 | 18.3 ± 1.9 | 15.6 ± 1.7 |

| 4 | 45.7 ± 3.8 | 35.2 ± 3.1 | 30.1 ± 2.8 | 68.4 ± 5.2 | 55.9 ± 4.8 | 50.3 ± 4.5 |

| 8 | 70.1 ± 5.5 | 60.8 ± 4.9 | 55.4 ± 4.7 | 85.3 ± 6.1 | 78.2 ± 5.9 | 72.1 ± 5.6 |

| 24 | 92.5 ± 6.8 | 88.3 ± 6.2 | 85.1 ± 6.0 | 96.1 ± 7.0 | 94.5 ± 6.8 | 93.2 ± 6.5 |

Data are represented as the mean percentage of the M+1 isotopologue for each purine nucleotide ± standard deviation (n=3).

Table 2: Calculated Relative PRA Flux Rates

| Condition | Relative PRA Flux (Initial Rate of ¹⁵N Incorporation into Total Purine Pool) |

| Control | 1.00 ± 0.08 |

| Drug Treatment A | 0.45 ± 0.05 |

| Drug Treatment B | 0.95 ± 0.10 |

| Genetic Knockdown X | 1.82 ± 0.15 |

Flux rates are normalized to the control condition and represented as mean ± standard deviation (n=3).

Visualizations

Signaling Pathway

References

- 1. Phosphoribosylamine - Wikipedia [en.wikipedia.org]

- 2. Characterization and chemical properties of phosphoribosylamine, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the mechanism of phosphoribosylamine transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Phosphoribosylamine Assay Development and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction